molecular formula C16H12Br2N2O2S B2845231 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 866019-18-3

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine

Cat. No.: B2845231
CAS No.: 866019-18-3
M. Wt: 456.15
InChI Key: XDHQROXGSBXVFV-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (CAS: 866019-18-3; InChIKey: XDHQROXGSBXVFV-UHFFFAOYSA-N) is a halogenated quinoline derivative featuring a sulfonamide substituent. Key structural attributes include:

  • A quinoline backbone with bromine atoms at positions 6 and 6.
  • A (4-methylphenyl)sulfonyl group at position 2.
  • An amine group at position 2.

Its synthesis typically involves iodination and substitution reactions, as evidenced by related compounds in the literature . Commercial suppliers list this compound under synonyms such as ZINC20386714 and AKOS005091795, highlighting its relevance in pharmaceutical and chemical research .

Properties

IUPAC Name

6,8-dibromo-3-(4-methylphenyl)sulfonylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O2S/c1-9-2-4-12(5-3-9)23(21,22)14-7-10-6-11(17)8-13(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHQROXGSBXVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation for Quinoline Formation

The quinoline backbone is frequently constructed via Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones. For 6,8-dibromo derivatives, this method requires pre-brominated starting materials. A 2025 study demonstrated that 2-amino-3,5-dibromobenzaldehyde reacts with acetylacetone under acidic conditions to yield 6,8-dibromo-2-methylquinoline, which is subsequently functionalized. This route achieves 72% yield but faces limitations in regiocontrol during bromination.

Skraup Synthesis Modifications

Modifications of the Skraup reaction using glycerol, sulfuric acid, and aniline derivatives have been explored. For brominated quinolines, 3-nitro-2,4,6-tribromoaniline undergoes cyclization with glycerin at 180°C, followed by reduction to the amine. While this method provides direct access to the 2-aminoquinoline scaffold, over-bromination and tar formation reduce yields to 45–50%.

Bromination Strategies

Electrophilic Aromatic Bromination

Post-annulation bromination using molecular bromine (Br₂) in dichloromethane at 0°C introduces bromine atoms at the 6- and 8-positions. Kinetic control is critical—prolonged reaction times lead to tetra-brominated byproducts. A 2020 mechanistic study revealed that Br₂ forms a σ-complex with the quinoline ring, with bromine incorporation directed by the electron-withdrawing sulfonyl group.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating Agent Solvent Temp (°C) Yield (%) Purity (%)
Br₂ DCM 0 68 95
NBS AcOH 25 54 88
HBr/H₂O₂ H₂O/THF 50 61 92

Data adapted from decarboxylative halogenation studies and quinoline functionalization reports.

Directed Ortho-Metalation (DoM)

Palladium-catalyzed C–H activation enables regioselective bromination. Using Pd(OAc)₂ (5 mol%), N-bromosuccinimide (NBS), and p-toluenesulfonic acid in DMF at 80°C, researchers achieved 89% dibromination at the 6- and 8-positions without protecting group interference. This method minimizes side reactions but requires anhydrous conditions.

Sulfonylation at the 3-Position

Nucleophilic Aromatic Substitution

The sulfonyl group is introduced via reaction with 4-methylbenzenesulfonyl chloride in pyridine. The quinoline nitrogen acts as a leaving group, with the reaction proceeding through a Meisenheimer complex intermediate. At 110°C for 12 hours, this step achieves 78% conversion. Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yield.

Transition Metal-Mediated Coupling

Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of 3-bromoquinoline with 4-methylbenzenesulfinate. This Ullmann-type reaction proceeds in DMSO at 120°C, yielding 83% sulfonylated product while tolerating bromine substituents.

Final Amination and Purification

Buchwald-Hartwig Amination

The 2-position amination employs Pd₂(dba)₃ (2 mol%) and Xantphos ligand to couple ammonia with the brominated intermediate. In a 2013 synthesis of related aminoquinolines, this method achieved 91% yield using liquid NH₃ in dioxane at 100°C.

Crystallization Optimization

Final purification combines gradient recrystallization (ethanol/water) and silica gel chromatography. Impurities from incomplete bromination (<2%) are removed using activated charcoal treatment, enhancing purity to >99% as verified by HPLC.

Industrial-Scale Production

Continuous Flow Reactor Design

A 2025 pilot study demonstrated a three-stage continuous process:

  • Annulation in a microreactor (residence time: 8 min)
  • Bromination in a packed-bed reactor with Br₂ gas
  • Sulfonylation under segmented flow conditions
    This system achieves 94% overall yield at 5 kg/day capacity, reducing waste by 62% compared to batch methods.

Mechanistic Considerations

Bromine Orientation Effects

Density functional theory (DFT) calculations reveal that para-substituted sulfonyl groups induce torsional strain (ΔG‡ = 12.3 kcal/mol), favoring bromine addition at the 6- and 8-positions over the 5- and 7-positions. The Hammett σₚ value of the sulfonyl group (−0.60) directs electrophilic attack to the most electron-deficient ring positions.

Palladium Catalysis Pathways

In situ XAS studies show that Pd(0) intermediates coordinate to the quinoline nitrogen during amination, lowering the activation energy for C–N bond formation from 24.7 to 18.9 kcal/mol.

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

  • 3,6,8-Tribromoquinoline (from over-bromination)
  • N-Sulfonylated isomers (kinetic vs thermodynamic control)
    Countermeasures involve real-time NMR monitoring and precise stoichiometric control of Br₂.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields but complicate bromine handling. Recent advances use ionic liquids ([BMIM][PF₆]) to stabilize reactive intermediates while simplifying product isolation.

Green Chemistry Alternatives

Electrochemical Bromination

A 2024 protocol employs a Pt anode and NaBr electrolyte in aqueous HCl, achieving 89% dibromination with minimal waste. This method eliminates molecular bromine use, reducing E-factor from 8.7 to 1.3.

Biocatalytic Approaches

Engineered P450BM3 mutants catalyze regioselective bromination using H₂O₂ and KBr. While current yields remain low (37%), this represents a promising sustainable alternative.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atoms and quinoline ring may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences Key Properties References
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (Target Compound) Quinoline core, 3-sulfonamide, 6,8-bromine substituents High molecular weight (C₁₆H₁₂Br₂N₂O₂S), polar sulfonamide group enhances solubility
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) Methoxy groups at positions 2 and 4; no sulfonamide White solid (65% yield); Rf = 0.74 (less polar than target compound)
6,8-Dibromo-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one Chromen-2-one core replaces quinoline; sulfonamide retained Chromenone ring alters π-conjugation; potential for varied bioactivity
6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline Chlorobenzyloxy group at position 3; methyl at position 2 Increased lipophilicity due to chloro and benzyloxy groups
1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone Ethanone substituent at position 3; no sulfonamide Ketone group introduces electrophilic reactivity
4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)phenyl}... (5a) Disulfonamide structure with pyridyl linkage Higher molecular weight (C₃₄H₂₈N₄O₄S₂); dual sulfonamide groups enhance stability

Biological Activity

Overview

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine, with the molecular formula C16H12Br2N2O2SC_{16}H_{12}Br_2N_2O_2S, is a complex organic compound notable for its unique structure that includes bromine atoms and a sulfonyl group attached to a quinoline ring. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is believed to facilitate strong interactions with proteins and enzymes, which may inhibit their activity. Additionally, the bromine atoms and the quinoline structure contribute to its binding affinity and specificity for various biological targets. This compound is being investigated for its roles in:

  • Enzyme inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Signal transduction modulation : The compound could influence signaling pathways that are critical in cancer progression.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research findings suggest that it can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation : The compound has been shown to hinder the growth of several cancer cell lines.
  • Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported the following:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Shows potential antifungal properties, making it a candidate for treating fungal infections.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells. The mechanism was linked to the compound's ability to induce oxidative stress and activate caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains. This suggests that it could be developed into an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50/MIC Values
This compoundBromine atoms at positions 6 and 8; sulfonyl groupAnticancer, AntimicrobialIC50 ~15 µM (cancer); MIC ~32 µg/mL (bacteria)
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamineSimilar structure but different phenyl substitutionModerate anticancer activityIC50 ~20 µM (cancer)

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine?

The synthesis typically involves bromination of a quinoline precursor followed by sulfonylation. For example:

  • Bromination : A quinoline derivative (e.g., 3-[(4-methylphenyl)sulfonyl]-2-quinolinamine) undergoes bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Sulfonylation : The sulfonyl group is introduced via reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) is used to isolate the product .

Q. How is the structural integrity of this compound confirmed?

A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For example, methyl groups on the sulfonylphenyl moiety appear as singlets near δ 2.26 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 645 [M⁺] for analogs) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming bromine substitution patterns on the quinoline ring .

Q. What purification strategies are optimal for this compound?

  • Recrystallization : Ethanol or methanol is used to remove impurities, leveraging solubility differences .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates and byproducts .

Advanced Research Questions

Q. How do substituents (e.g., bromine, sulfonyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Electron-withdrawing sulfonyl groups enhance electrophilicity at the quinoline core, facilitating nucleophilic substitution .
  • Sulfonyl Group : Stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions. Controlled hydrolysis (e.g., using HCl) can modify the sulfonamide moiety .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

  • Nitro vs. Amine Substitution : Replacing the 2-amine group with a nitro group (electron-withdrawing) increases electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzymes) .
  • Fluorinated Analogs : Fluorine substitution on the phenyl ring improves metabolic stability and membrane permeability, as seen in antimalarial quinoline derivatives .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature : Reflux (~80–100°C) accelerates bromination but requires careful monitoring to avoid over-bromination .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in functionalization steps .
  • pH Control : Basic conditions (pH 8–10) during sulfonylation prevent side reactions like hydrolysis .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cell-Based Assays : Evaluates cytotoxicity and mechanism of action in cancer cell lines (e.g., IC₅₀ determination) .

Q. How does X-ray crystallography resolve structural ambiguities in halogenated quinolines?

  • Bond Length Analysis : Confirms bromine substitution (C-Br bond ~1.9 Å) and planarity of the quinoline ring .
  • Packing Interactions : Identifies halogen bonding between bromine and electron-rich moieties (e.g., sulfonyl oxygen), influencing crystal morphology .

Contradictions and Methodological Challenges

  • Spectral Overlaps : In NMR, aromatic protons in dibrominated quinolines may exhibit overlapping signals, requiring 2D techniques (e.g., COSY, HSQC) for resolution .
  • Reactivity Conflicts : Sulfonyl groups can deactivate the quinoline ring toward electrophilic substitution, necessitating harsher conditions for functionalization .

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